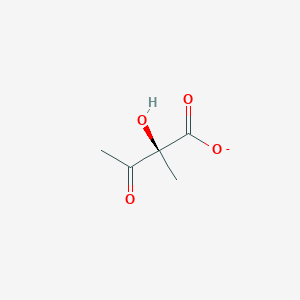
(2S)-2-hydroxy-2-methyl-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-hydroxy-2-methyl-3-oxobutanoate is conjugate base of (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid. It is a conjugate base of a (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid.
Aplicaciones Científicas De Investigación
Protein Structural Studies
An efficient synthetic route to produce 2-hydroxy-2-ethyl-3-oxobutanoate has been developed for the specific labeling of Ile methyl-γ(2) groups in proteins. This method optimizes magnetization transfer in large proteins between these structural probes and their corresponding backbone nuclei, aiding in solution NMR studies of high molecular weight proteins (Ayala et al., 2012).
Microbial Reduction and Stereochemistry
The stereoselectivity of microbial-catalyzed reduction of ethyl 2-methyl-3-oxobutanoate to optically active 3-hydroxy-2-methylbutanoate can be controlled by adding specific additives. Different microbes such as Geotrichum candidum, Endmyces magnusii, and Mucor javanicus can yield different stereochemical products (Kawai et al., 1995).
Catalysis and Asymmetric Synthesis
The compound has been used in the highly diastereoselective hydrogenation of methyl 2-benzamidomethyl-3-oxobutanoate. This process, catalyzed by cationic binap–ruthenium(II) complexes, yields methyl (2S,3R)-2-benzamidomethyl-3-hydroxybutanoate, an intermediate for the synthesis of β-lactam antibiotics, with high diastereoisomeric and enantiomeric excess (Mashima et al., 1991).
Enzymatic Studies
The compound has also been studied in the context of enzymatic reactions. For instance, different enzymes isolated from G. candidum were found to selectively produce either anti-(2S,3S)-hydroxy ester or syn-(2R,3S)-hydroxy ester from ethyl 2-methyl-3-oxobutanoate (Kawai et al., 1997).
Synthesis of Flavoring Substances
Additionally, the compound was used in the synthesis of 2-Hydroxy-3-methyl-2-hexen-4-olid, a substance employed in food flavoring. This synthesis involved multiple steps, including the isomerization of the CC bond in methyl 2-oxobutanoate, leading to the formation of various intermediates (Stach et al., 1987).
Propiedades
Fórmula molecular |
C5H7O4- |
|---|---|
Peso molecular |
131.11 g/mol |
Nombre IUPAC |
(2S)-2-hydroxy-2-methyl-3-oxobutanoate |
InChI |
InChI=1S/C5H8O4/c1-3(6)5(2,9)4(7)8/h9H,1-2H3,(H,7,8)/p-1/t5-/m0/s1 |
Clave InChI |
NMDWGEGFJUBKLB-YFKPBYRVSA-M |
SMILES isomérico |
CC(=O)[C@@](C)(C(=O)[O-])O |
SMILES canónico |
CC(=O)C(C)(C(=O)[O-])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


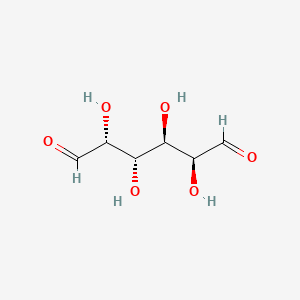
![10-[2-(Hydroxymethyl)pyrrolidine-1-carbonyl]-8-phenylthieno[2,3-a]quinolizin-7-one](/img/structure/B1256505.png)
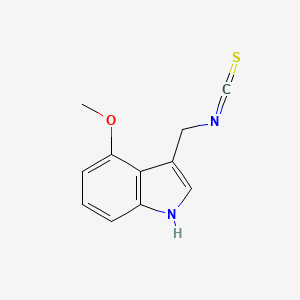
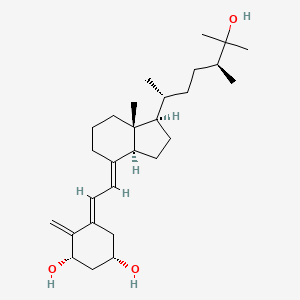
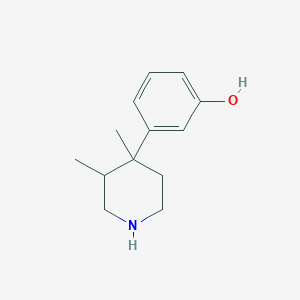


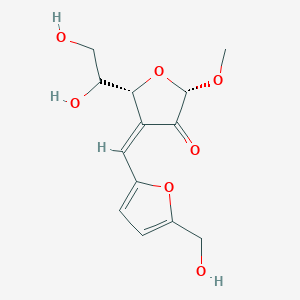

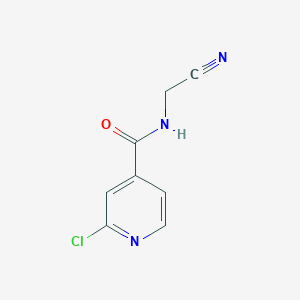

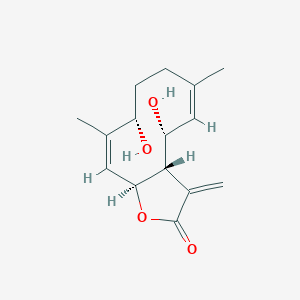
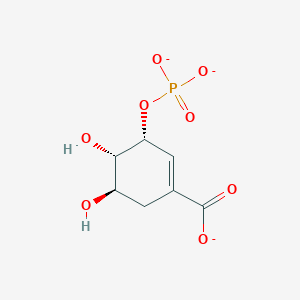
![(1R,2S,4aR,4bR,7R,9aR,10S,10aR)-2-chloro-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1256527.png)
